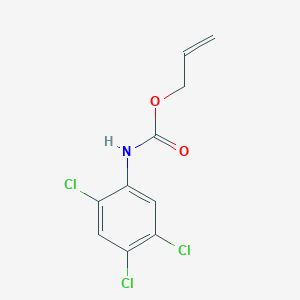
Allyl N-(2,4,5-trichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H8Cl3NO2 and a molecular weight of 280.54 g/mol This compound is known for its unique structure, which includes an allyl group and a trichlorophenyl group attached to a carbamate moiety
Preparation Methods
The synthesis of Allyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of allyl isocyanate with 2,4,5-trichlorophenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
The use of protecting groups and purification techniques, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Allyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in the trichlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atoms in the trichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Allyl N-(2,4,5-trichlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes or biological pathways.
Mechanism of Action
The mechanism of action of Allyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Allyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other carbamate compounds, such as:
Methyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a methyl group instead of an allyl group.
Ethyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with an ethyl group instead of an allyl group.
Propyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a propyl group instead of an allyl group.
The uniqueness of this compound lies in its allyl group, which can undergo specific chemical reactions that are not possible with other alkyl groups. This makes it a valuable compound for certain synthetic and research applications .
Properties
Molecular Formula |
C10H8Cl3NO2 |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
prop-2-enyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C10H8Cl3NO2/c1-2-3-16-10(15)14-9-5-7(12)6(11)4-8(9)13/h2,4-5H,1,3H2,(H,14,15) |
InChI Key |
CKJKVAPPGKWREP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















